molecular formula C10H4BrClO3 B1372407 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 2199-94-2

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No.: B1372407
CAS No.: 2199-94-2
M. Wt: 287.49 g/mol
InChI Key: LHZWVEWBXKXFMS-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C10H4BrClO3 and a molecular weight of 287.50 . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of bromine and carbonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride typically involves the bromination of 2-oxo-2H-chromene-3-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the chromene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles like alcohols or amines to form esters or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine and carbonyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function and activity .

Biological Activity

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H4_{4}BrClO3_{3} with a molecular weight of 287.50 g/mol. The compound features a bromine atom at the 6th position and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways:

  • Enzyme Inhibition : This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in various cancers. Inhibition of these enzymes can disrupt tumor progression by affecting extracellular acidification and cellular proliferation .
  • Antioxidant Activity : Chromene derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Studies indicate that this compound can selectively inhibit cancer-associated carbonic anhydrases, making it a candidate for cancer therapy .
  • Anti-inflammatory Effects : Similar chromene derivatives have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives related to this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds in various biological contexts:

  • Inhibition of Carbonic Anhydrases : A study found that certain derivatives based on the chromene scaffold exhibited high inhibition rates against CA IX and XII, with Ki values in the nanomolar range, outperforming standard drugs like acetazolamide .
  • Synthesis and Evaluation : Research demonstrated that multicomponent reactions could efficiently synthesize chromene derivatives with enhanced biological activities, including anti-inflammatory and anticancer properties .
  • Antioxidant Studies : The antioxidant capacity of chromene derivatives was assessed through various assays, confirming their ability to scavenge free radicals effectively .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with similar compounds is provided:

Compound NameBiological ActivityIC50 (µM)Notes
6-Bromo-N-methyl-2-oxo-2H-chromeneModerate anticancer25Less selective than 6-bromo derivative
6-Bromo-coumarinAntimicrobial15Effective against S. aureus
6-Bromo-N-cycloheptyl derivativePancreatic lipase inhibitor30Potential for obesity treatment

Properties

IUPAC Name

6-bromo-2-oxochromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWVEWBXKXFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675493
Record name 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-94-2
Record name 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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